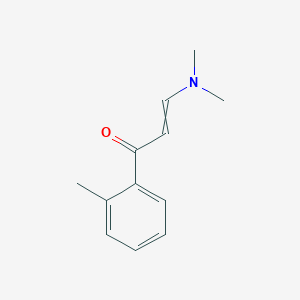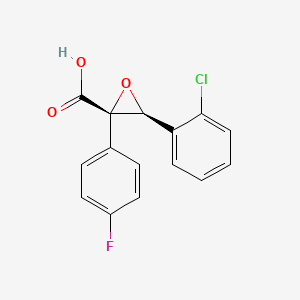
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound characterized by the presence of both a chlorophenyl and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chlorophenyl and fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Epoxides: Products of nucleophilic substitution reactions.
科学研究应用
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
(2S,3S)-3-(2-bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
(2S,3S)-3-(2-chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid: Both phenyl groups are substituted with chlorine.
(2S,3S)-3-(2-chlorophenyl)-2-(4-methylphenyl)oxirane-2-carboxylic acid: One phenyl group is substituted with a methyl group instead of fluorine.
Uniqueness
The unique combination of chlorophenyl and fluorophenyl groups in (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
855251-13-7 |
|---|---|
分子式 |
C15H10ClFO3 |
分子量 |
292.69 g/mol |
IUPAC 名称 |
(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m0/s1 |
InChI 键 |
SNPLDPAJZAMTJV-ZFWWWQNUSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


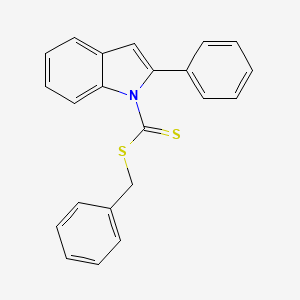
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)

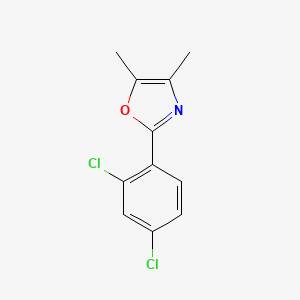
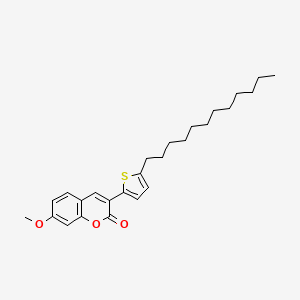

![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)

